molecular formula C14H15NO2S2 B2425548 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 2034477-76-2

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2425548
CAS No.: 2034477-76-2
M. Wt: 293.4
InChI Key: JPGUTWNBKRVPIS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a compound with a molecular formula of C14H15NO2S2 and a molecular weight of 293.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-thienyllithium with ethyl thiophene-2-glyoxylate to form ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate . This intermediate can then be further reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the cyclopropanecarboxamide moiety can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as organic semiconductors or corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2,2-di(thiophen-2-yl)acetic acid: This compound shares the thiophene moieties but lacks the cyclopropanecarboxamide group.

    Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Similar to the above compound but with a methyl ester group instead of a carboxylic acid.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of both the cyclopropanecarboxamide and the 2-hydroxy-2,2-di(thiophen-2-yl)ethyl moieties. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-13(10-5-6-10)15-9-14(17,11-3-1-7-18-11)12-4-2-8-19-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGUTWNBKRVPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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